molecular formula C13H14N2OS B12249265 2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one

2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B12249265
M. Wt: 246.33 g/mol
InChI Key: CFDZUXCGVYLNSN-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a cyclobutylmethyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one typically involves the formation of the pyridazinone core followed by the introduction of the cyclobutylmethyl and thiophen-2-yl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a diketone can form the pyridazinone ring, which is then functionalized with the desired substituents through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction of the pyridazinone core can produce dihydropyridazines .

Scientific Research Applications

2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

2-(cyclobutylmethyl)-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C13H14N2OS/c16-13-7-6-11(12-5-2-8-17-12)14-15(13)9-10-3-1-4-10/h2,5-8,10H,1,3-4,9H2

InChI Key

CFDZUXCGVYLNSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C(=O)C=CC(=N2)C3=CC=CS3

Origin of Product

United States

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